3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine
Description
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine is a bicyclic amine derivative featuring a methoxy substituent at the 6-position of the azabicyclo[3.1.1]heptane core and a propylamine side chain at the 3-position. The methoxy group contributes to electronic modulation of the bicyclic system, while the primary amine side chain introduces hydrogen-bonding and protonation capabilities, critical for solubility and receptor binding .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H20N2O/c1-13-10-8-5-9(10)7-12(6-8)4-2-3-11/h8-10H,2-7,11H2,1H3 |
InChI Key |
GTBGDTFBBRMLGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2CC1CN(C2)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to provide a scalable approach to synthesizing azabicyclo compounds. The reduction process is usually carried out using reagents such as lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions and using bulk reagents. The key steps involve the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, which can be prepared on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: LiAlH4 is commonly used for reduction reactions.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The azabicyclo[3.1.1]heptane scaffold is a versatile platform in medicinal chemistry. Below is a detailed comparison of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine with four analogs, highlighting structural variations, physicochemical properties, and research implications.
Structural and Functional Group Analysis
Research Findings and Trends
- Medicinal Chemistry : The azabicyclo[3.1.1]heptane core is prized for its conformational rigidity, which mimics natural alkaloids. Modifications like methoxy (target compound) or benzyl groups () tailor interactions with hydrophobic binding pockets .
- SAR Studies : Replacement of the 6-methoxy group with ethoxy () reduces metabolic stability in vivo due to increased cytochrome P450-mediated demethylation rates.
- Thermodynamic Data: Limited experimental data exist for these compounds, but computational models suggest the target compound’s logD (estimated 1.2) balances solubility and permeability better than bulkier analogs like or .
Biological Activity
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine, with CAS number 2098067-42-4, is a compound that belongs to the class of 6-azabicyclo[3.1.1]heptanes. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems.
The molecular formula of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine is with a molecular weight of 184.28 g/mol. The structure is characterized by a bicyclic framework which is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2098067-42-4 |
| Molecular Formula | C₁₀H₂₀N₂O |
| Molecular Weight | 184.28 g/mol |
Neurotransmitter Interaction
Research indicates that compounds related to the azabicyclo[3.1.1]heptane structure can influence dopaminergic and serotonergic systems, which are critical for various neurological functions. A study highlighted that analogs of these compounds exhibit significant inhibition of dopamine reuptake, suggesting potential applications in treating disorders such as depression and schizophrenia .
Case Studies and Experimental Findings
- Dopamine Reuptake Inhibition :
- Functional Group Variations :
Research Findings
Recent research has focused on synthesizing various analogs and evaluating their pharmacological profiles:
| Compound | Biological Activity | K(i) Value (nM) |
|---|---|---|
| 3-(6-Methoxy...) | Dopamine Reuptake Inhibition | 5.5 |
| Analog 2a | Increased Activity | 4.0 |
| Analog 2b | Moderate Activity | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
